Tris(2-methylphenyl)phosphanium;tetrafluoroborate
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Overview
Description
Tri-o-tolylphosphine tetrafluoroborate is an organophosphorus compound with the molecular formula C21H21BF4P. It is commonly used as a ligand in various catalytic reactions, particularly in the field of organic synthesis . This compound is known for its stability and effectiveness in facilitating chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-o-tolylphosphine tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of tri-o-tolylphosphine with tetrafluoroboric acid. The reaction typically occurs under mild conditions and results in the formation of the desired tetrafluoroborate salt .
Industrial Production Methods
In industrial settings, the production of tri-o-tolylphosphine tetrafluoroborate often involves large-scale reactions using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tri-o-tolylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to regenerate the parent phosphine.
Substitution: The compound participates in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Transition metal catalysts, such as palladium and nickel, are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated tri-o-tolylphosphine.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Tri-o-tolylphosphine tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tri-o-tolylphosphine tetrafluoroborate involves its role as a ligand in catalytic processes. It coordinates with transition metals to form stable complexes, which facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal catalyst .
Comparison with Similar Compounds
Similar Compounds
Tris(o-tolyl)phosphine: Similar in structure but lacks the tetrafluoroborate anion.
Triphenylphosphine: Another common phosphine ligand with different steric and electronic properties.
Uniqueness
Tri-o-tolylphosphine tetrafluoroborate is unique due to its combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic reactions. Its stability and ease of handling further enhance its utility in various applications .
Properties
Molecular Formula |
C21H22BF4P |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
tris(2-methylphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C21H21P.BF4/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5/h4-15H,1-3H3;/q;-1/p+1 |
InChI Key |
GKILWVIIRMROID-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
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